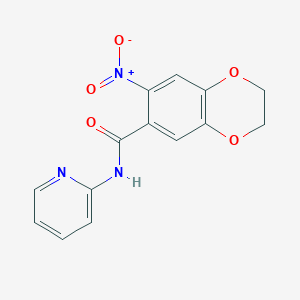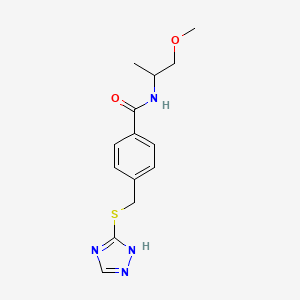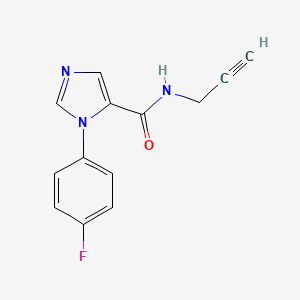![molecular formula C17H13N3O5 B7452777 [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate, also known as OPB-9195, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate involves the inhibition of protein-protein interactions. Specifically, this compound binds to the hydrophobic pocket of MDM2, preventing it from interacting with p53. This disruption of the MDM2-p53 interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest or apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a protein-protein interaction inhibitor, this compound has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II and histone deacetylases. These effects can lead to changes in gene expression and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate in lab experiments is its specificity for certain protein-protein interactions. This specificity allows researchers to study the effects of disrupting these interactions without affecting other cellular processes. However, one limitation of using [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in lab experiments.
Orientations Futures
There are several potential future directions for the study of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate. One area of interest is the development of analogs with improved potency and selectivity. Additionally, the use of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate in combination with other drugs or therapies is an area of active research. Finally, the development of new assays and techniques for studying protein-protein interactions could lead to new applications for this compound in scientific research.
Méthodes De Synthèse
The synthesis of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate involves several steps, including the formation of the oxadiazole ring, the introduction of the hydroxybenzoate group, and the addition of the aminoethyl group. The synthesis has been described in detail in several scientific publications, and it typically involves the use of various reagents and catalysts.
Applications De Recherche Scientifique
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been shown to inhibit the interaction between several proteins, including the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-13-8-4-7-12(9-13)16(23)24-10-14(22)18-17-20-19-15(25-17)11-5-2-1-3-6-11/h1-9,21H,10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIJLOQYHWEYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7452695.png)
![2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452703.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)

![N-benzyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B7452734.png)

![N-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B7452748.png)
![[4-[5-(4-Chlorophenyl)triazol-1-yl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7452756.png)
![1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7452769.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7452778.png)
![[2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452783.png)
![[2-[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452788.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B7452791.png)